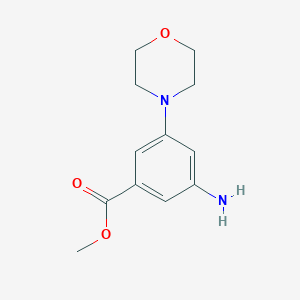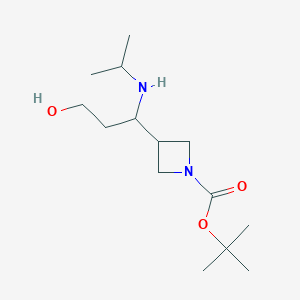
tert-Butyl 3-(3-hydroxy-1-(isopropylamino)propyl)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-(3-hydroxy-1-(isopropylamino)propyl)azetidine-1-carboxylate is a complex organic compound with a molecular formula of C14H28N2O3. This compound is notable for its unique structure, which includes an azetidine ring, a hydroxy group, and an isopropylamino group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(3-hydroxy-1-(isopropylamino)propyl)azetidine-1-carboxylate typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods often include purification steps such as crystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(3-hydroxy-1-(isopropylamino)propyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxy group or to modify the azetidine ring.
Substitution: The isopropylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while substitution reactions can introduce new functional groups to the azetidine ring .
Scientific Research Applications
tert-Butyl 3-(3-hydroxy-1-(isopropylamino)propyl)azetidine-1-carboxylate is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(3-hydroxy-1-(isopropylamino)propyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxy and isopropylamino groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The azetidine ring provides structural rigidity, which can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate
- tert-Butyl 3-(isopropylamino)azetidine-1-carboxylate
- tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate
Uniqueness
What sets tert-Butyl 3-(3-hydroxy-1-(isopropylamino)propyl)azetidine-1-carboxylate apart is its combination of functional groups, which confer unique chemical and biological properties. The presence of both a hydroxy group and an isopropylamino group allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development .
Properties
Molecular Formula |
C14H28N2O3 |
|---|---|
Molecular Weight |
272.38 g/mol |
IUPAC Name |
tert-butyl 3-[3-hydroxy-1-(propan-2-ylamino)propyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C14H28N2O3/c1-10(2)15-12(6-7-17)11-8-16(9-11)13(18)19-14(3,4)5/h10-12,15,17H,6-9H2,1-5H3 |
InChI Key |
XKBFSLXVCDJGON-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(CCO)C1CN(C1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


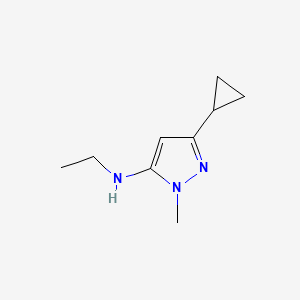
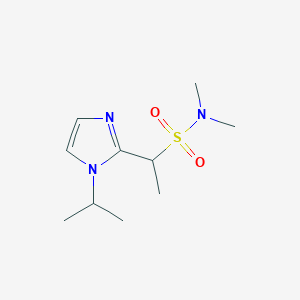
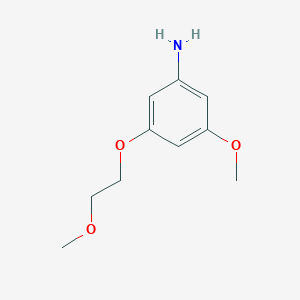
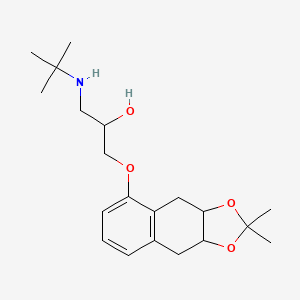

![[2-Chloro-4-(thiocyanatomethyl)phenyl]methyl thiocyanate](/img/structure/B13964749.png)

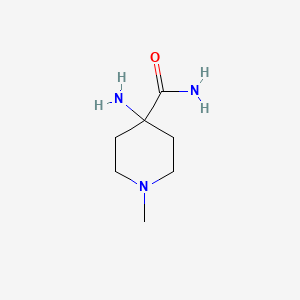
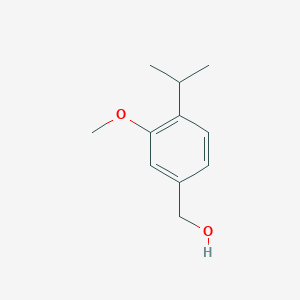
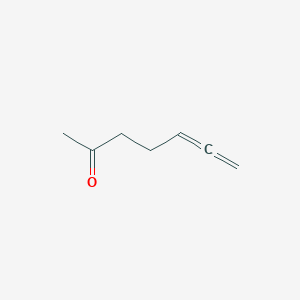

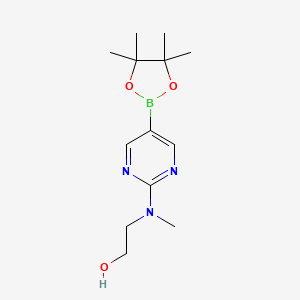
![5-[(5-Methylfuran-2-yl)methyl]furan-2-carbaldehyde](/img/structure/B13964799.png)
